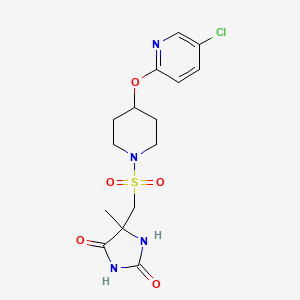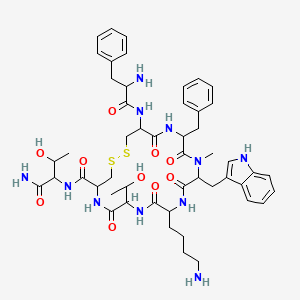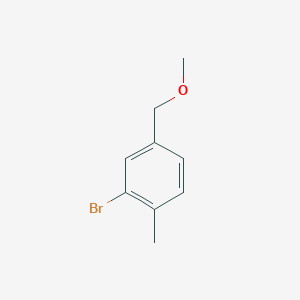
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is a fluorinated organic compound with the molecular formula C16H10F4O2 It is characterized by the presence of two phenyl groups and four fluorine atoms attached to a butane-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione can be synthesized through several organic synthesis methods. One common approach involves the reaction of 1,4-diphenylbutane-1,4-dione with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific properties.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s overall stability and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar fluorine content but different structural properties.
1,4-Diphenylbutane: Lacks fluorine atoms, resulting in different chemical and physical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but has hydroxyl groups instead of carbonyl groups.
Uniqueness
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is unique due to its specific combination of fluorine atoms and phenyl groups, which impart distinct chemical properties
Propriétés
Formule moléculaire |
C16H10F4O2 |
|---|---|
Poids moléculaire |
310.24 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H10F4O2/c17-15(18,13(21)11-7-3-1-4-8-11)16(19,20)14(22)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
JMFCEKRSCNGTRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)











![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

